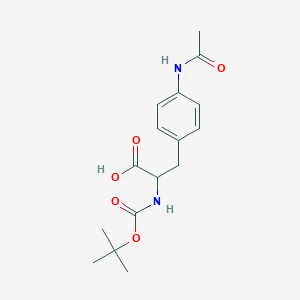

N-Boc-4-acetamido-L-phenylalanine

CAS No.:

Cat. No.: VC17950254

Molecular Formula: C16H22N2O5

Molecular Weight: 322.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22N2O5 |

|---|---|

| Molecular Weight | 322.36 g/mol |

| IUPAC Name | 3-(4-acetamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C16H22N2O5/c1-10(19)17-12-7-5-11(6-8-12)9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21) |

| Standard InChI Key | ZVPYVOLFCSHVSR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-Boc-4-acetamido-L-phenylalanine (CAS: 33173-55-6) is an N-acyl-alpha amino acid with the systematic name tert-butyl (S)-(4-acetamidophenyl)alaninate. Its molecular formula is C₁₆H₂₂N₂O₅, derived from the parent L-phenylalanine (C₉H₁₁NO₂) through the addition of a Boc group (C₅H₉O₂) and an acetamido moiety (C₂H₄NO). The compound’s molecular weight is 322.36 g/mol, with a chiral center at the alpha-carbon maintaining the L-configuration .

Structural Characterization

The compound’s structure is defined by three key components:

-

Boc Protecting Group: The tert-butoxycarbonyl group masks the alpha-amino group, preventing unwanted nucleophilic reactions during peptide elongation.

-

Acetamido Substituent: Positioned at the para site of the phenyl ring, this group introduces polarity and hydrogen-bonding capacity, influencing peptide folding and interactions.

-

Carboxylic Acid Backbone: The free carboxylic acid at the C-terminus enables standard coupling reactions in solid-phase peptide synthesis (SPPS) .

X-ray crystallography and NMR studies confirm that the acetamido group adopts a planar conformation, while the Boc group induces steric hindrance that stabilizes the molecule against racemization.

Synthesis and Manufacturing

Synthetic Route

The synthesis of N-Boc-4-acetamido-L-phenylalanine typically follows a multi-step protocol starting from L-phenylalanine :

-

Iodination: L-Phenylalanine is iodinated at the para position using iodine and nitric acid, yielding 4-iodo-L-phenylalanine.

-

Amination: The iodine atom is replaced with an amino group via copper-catalyzed Ullmann coupling, forming 4-amino-L-phenylalanine.

-

Acetylation: The amino group is acetylated using acetic anhydride to introduce the acetamido substituent.

-

Boc Protection: The alpha-amino group is protected with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution .

Table 1: Key Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| Iodination | I₂, HNO₃, H₂SO₄ | 0–5°C | 75–85% |

| Ullmann Coupling | CuI, NaN₃, Ethanol | 80°C | 60–70% |

| Acetylation | Ac₂O, Pyridine | RT | >90% |

| Boc Protection | Boc₂O, NaHCO₃, Dioxane | 0°C to RT | 85–95% |

Purification and Characterization

The final product is purified via recrystallization from ethanol/water mixtures, achieving >98% purity as verified by HPLC and ¹H NMR . Critical spectral data include:

-

¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), δ 2.01 (s, 3H, Acetamido), δ 4.25 (m, 1H, α-CH), δ 7.35–7.60 (m, 4H, aromatic).

-

IR (KBr): 3320 cm⁻¹ (N-H stretch), 1740 cm⁻¹ (C=O, Boc), 1650 cm⁻¹ (amide I) .

Reactivity and Functional Utility

Deprotection and Functionalization

The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane), exposing the amino group for subsequent peptide bond formation . The acetamido group remains stable under these conditions, allowing site-specific modifications such as:

-

Hydrolysis: Controlled treatment with NaOH yields 4-amino-L-phenylalanine derivatives.

-

Crosslinking: Reaction with glutaraldehyde or NHS esters enables conjugation to proteins or surfaces .

Role in Peptide Synthesis

In SPPS, the compound’s orthogonal protecting groups permit sequential assembly of peptides with defined sequences. For example, its incorporation into kinase inhibitors enhances target affinity by leveraging the acetamido group’s hydrogen-bonding interactions with ATP-binding pockets .

Applications in Research and Industry

Pharmaceutical Development

N-Boc-4-acetamido-L-phenylalanine is integral to designing:

-

Kinase Inhibitors: The acetamido group mimics natural substrates, improving binding to tyrosine kinases .

-

Anticancer Peptides: Conjugation with cytotoxic agents enables tumor-targeted delivery .

Biochemical Probes

-

Fluorescent Labeling: Coupling with dansyl chloride or FITC creates probes for tracking protein localization .

-

Enzyme Substrates: The compound acts as a substrate for proteases in mechanistic studies.

| Vendor | Catalog Number | Purity | Price (1 g) |

|---|---|---|---|

| EvitaChem | EVT-13529013 | 98% | $280 |

| Chem-Impex | 05581 | 95% | $260 |

| SCBT | sc-239389 | 97% | $271 |

Comparative Analysis with Related Derivatives

Table 3: Functional Group Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume